molecular formula C15H18N2O5 B2703509 N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428358-30-8

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2703509
CAS No.: 1428358-30-8
M. Wt: 306.318
InChI Key: LCHZBGUGZOMTPE-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery research. This compound features a 1,2-oxazole (isoxazole) ring system, a privileged structure in the design of biologically active molecules due to its ability to engage in key hydrogen bonding and dipole interactions with biological targets . The molecule is further functionalized with a 3,4-dimethoxyphenethylamine moiety, a structural motif present in a range of pharmacologically active compounds and natural products, suggesting potential for interaction with various enzyme systems . Researchers can leverage this high-purity intermediate as a core building block for the synthesis of novel compound libraries. Its structure presents opportunities for further derivatization to explore structure-activity relationships (SAR), particularly in the development of new therapeutic agents. The integration of the methoxy-substituted aromatic systems and the heterocyclic carboxamide group makes it a valuable probe for investigating neurological targets, anti-infective pathways, and oncological mechanisms, following the research trends of similar sulfur- and fluorine-containing molecules . This product is strictly for research applications in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-19-11-5-4-10(8-12(11)20-2)6-7-16-15(18)13-9-14(21-3)17-22-13/h4-5,8-9H,6-7H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHZBGUGZOMTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NO2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetic acid and 3-methoxy-1,2-oxazole-5-carboxylic acid.

    Formation of Intermediate: The 3,4-dimethoxyphenylacetic acid is first converted to its corresponding acyl chloride using thionyl chloride (SOCl2).

    Coupling Reaction: The acyl chloride is then reacted with 3-methoxy-1,2-oxazole-5-carboxylic acid in the presence of a base such as triethylamine (TEA) to form the desired amide linkage.

    Purification: The final product is purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Aromatic Substituents: The target compound’s 3,4-dimethoxyphenyl group contrasts with the chlorinated phenyl groups in propanil, fenoxacrim, and iprodione metabolites. Isoxaben shares dimethoxybenzamide motifs but lacks the oxazole heterocycle, suggesting divergent target specificity .

Heterocyclic Core: The 1,2-oxazole ring in the target compound differs from the pyrimidine (fenoxacrim) or imidazolidine (iprodione) cores. Oxazoles are known for metabolic stability and hydrogen-bonding capacity, which may influence bioavailability .

Bioactivity Inference: Chlorinated analogs (e.g., propanil, fenoxacrim) target acetyl-CoA carboxylase (herbicides) or disrupt insect nervous systems. The target compound’s methoxy groups may reduce toxicity while retaining pesticidal activity through alternative pathways. Isoxaben’s inhibition of cellulose synthase highlights the role of methoxybenzamide in plant-specific targeting, suggesting the target compound could share similar mechanisms but with oxazole-enhanced stability .

Research Findings and Mechanistic Insights

While direct data on this compound is sparse, studies on its analogs reveal critical trends:

  • Methoxy vs. Chlorine : Methoxy-substituted compounds often exhibit lower environmental persistence but comparable efficacy in enzyme inhibition compared to chlorinated derivatives .
  • Oxazole Advantages : Oxazole rings improve photostability and resistance to hydrolysis, making them favorable for field applications .

Biological Activity

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula: C19H19NO5
  • Molecular Weight: 341.36 g/mol
  • InChIKey: UNZFSXURPIFEPK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling and metabolic processes. Preliminary studies suggest that this compound may function as an inhibitor of certain enzymes and receptors, particularly in cancer cell lines.

Anticancer Activity

Recent research has demonstrated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, a study showed that similar oxazole derivatives had cytotoxic effects on various cancer cell lines, including:

  • MCF-7 (breast adenocarcinoma)
  • U-937 (acute monocytic leukemia)
  • CEM-13 (T acute lymphoblastic leukemia)

These compounds demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity against these cell lines .

Apoptosis Induction

Flow cytometry assays revealed that this compound induces apoptosis in cancer cells. This effect is mediated through the upregulation of pro-apoptotic proteins such as p53 and caspases, leading to programmed cell death .

Case Studies

  • Study on MCF-7 Cells : In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability at higher concentrations (IC50 = 0.65 µM) .
  • Comparison with Doxorubicin : When compared to doxorubicin, a standard chemotherapy agent, the oxazole derivative exhibited comparable or superior cytotoxic effects against MCF-7 and other cancer cell lines, suggesting its potential as an alternative therapeutic agent .

Data Tables

Compound NameTarget Cell LineIC50 (µM)Mechanism
This compoundMCF-70.65Apoptosis induction
DoxorubicinMCF-70.75DNA intercalation

Q & A

Q. What are the established synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide, and what key reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including condensation of oxazole precursors with substituted phenethylamine derivatives. Key steps include:

  • Amide bond formation : Coupling of the oxazole-5-carboxylic acid derivative with 2-(3,4-dimethoxyphenyl)ethylamine using activating agents like EDCI or DCC.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for improved solubility and reaction efficiency .
  • Temperature control : Reactions often proceed at 50–80°C to balance reactivity and side-product formation . Yield optimization requires rigorous purification via column chromatography or recrystallization to isolate the product from unreacted starting materials or dimeric byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what specific spectral markers should researchers prioritize?

  • 1H/13C NMR : Key signals include the methoxy groups (δ ~3.8–4.0 ppm in 1H NMR; δ ~55–60 ppm in 13C NMR) and the oxazole ring protons (δ ~6.5–7.5 ppm for aromatic protons). The ethyl linker between the oxazole and dimethoxyphenyl groups shows characteristic triplet/multiplet splitting .
  • HR-ESI-MS : A molecular ion peak at m/z ~387.15 [M+H]+ confirms the molecular formula (C₁₉H₂₂N₂O₅) .
  • X-ray crystallography : For structural confirmation, monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 21.977 Å, b = 12.2295 Å) provide definitive bond-length and angle data .

Q. How does the substitution pattern of methoxy groups influence the compound’s physicochemical properties?

Comparative studies with analogs (e.g., 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide) reveal that:

  • Increased methoxy groups enhance lipophilicity (logP ~2.5–3.0) but reduce aqueous solubility.
  • Ortho/meta vs. para substitution on the phenyl ring affects electronic distribution, altering reactivity in nucleophilic substitution or oxidation reactions .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve purity and scalability while minimizing side reactions?

Advanced strategies include:

  • Parallel reaction screening : Test varying equivalents of coupling agents (e.g., EDCI vs. HATU) to suppress dimerization.
  • In-line monitoring : Use FTIR or LC-MS to track reaction progress and identify intermediates.
  • Flow chemistry : Continuous flow systems can enhance heat/mass transfer, reducing reaction times and byproducts .

Q. What methodologies resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Discrepancies often arise in:

  • Tautomer stability : Density Functional Theory (DFT) calculations may predict oxazole ring tautomerization, but experimental ¹H NMR (e.g., absence of proton exchange signals) can validate dominant tautomers .
  • Electrophilic substitution sites : Combine Hammett σ values (for methoxy substituents) with regioselective bromination experiments to validate computational models .

Q. How can researchers assess the compound’s stability under varying pH and oxidative conditions for biological assays?

  • pH stability studies : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC at 24/48/72 hours.
  • Oxidative stress tests : Use hydrogen peroxide or Fenton’s reagent to simulate oxidative environments, identifying degradation products via HR-MS .

Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies in medicinal chemistry?

Key analogs include:

  • N-[2-(4-sulfamoylphenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide : Sulfonamide substitution enhances kinase inhibition but reduces metabolic stability.
  • 3-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide : Increased methoxy groups improve binding to acetylcholinesterase but introduce steric hindrance .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s potential as a bioactive scaffold?

  • Fragment-based screening : Use Surface Plasmon Resonance (SPR) to assess binding affinity against target proteins (e.g., kinases, GPCRs).
  • Cellular assays : Test cytotoxicity (via MTT assay) and apoptosis induction (caspase-3/7 activation) in cancer cell lines, using IC₅₀ values to benchmark against known inhibitors .

Q. What analytical approaches validate the compound’s crystallographic data against theoretical models?

  • Hirshfeld surface analysis : Compare experimental crystal packing (e.g., hydrogen-bonding interactions) with simulated lattice energies from software like Mercury.
  • Thermogravimetric Analysis (TGA) : Confirm hydration states (e.g., dihydrate forms) observed in crystallography .

Q. How can researchers address solubility challenges in in vivo studies?

  • Prodrug design : Introduce phosphate or PEGylated groups to enhance aqueous solubility.
  • Nanoparticle encapsulation : Use lipid-based carriers to improve bioavailability without altering the core structure .

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